molecular formula C11H11F2NO2 B3003117 (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine CAS No. 1212918-18-7

(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine

Cat. No. B3003117
CAS RN: 1212918-18-7
M. Wt: 227.211
InChI Key: WIZTWMGNTAHDEN-QMMMGPOBSA-N
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Description

Synthesis Analysis

In the first paper, the synthesis of the enantiomers of a related compound, 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid (S-2), is described. The synthesis involves the separation of enantiomers via Chiralcel OJ column chromatography and resolution of diastereomeric amides using silica gel column chromatography, followed by deamination with N2O4. This method could potentially be adapted for the synthesis of (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine by substituting the appropriate starting materials and reagents .

Molecular Structure Analysis

The absolute configuration of the enantiomers of S-2 was determined using X-ray analysis of a related compound. This technique could also be applied to determine the molecular structure of (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine, which would be crucial for understanding its stereochemistry and potential biological activity .

Chemical Reactions Analysis

The second paper discusses the acid-catalyzed ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, leading to the formation of various compounds including dibenzoxanthenes, diarylmethanes, and calixarenes. This indicates that pyrrolidine derivatives can undergo ring-opening reactions under acidic conditions, which could be relevant if similar conditions are used in reactions involving (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine .

Physical and Chemical Properties Analysis

While the papers do not directly provide information on the physical and chemical properties of (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine, the properties of similar compounds, such as solubility, melting points, and reactivity, can be inferred. For example, the presence of the difluorobenzo[d][1,3]dioxol moiety could affect the compound's lipophilicity and stability. The pyrrolidine ring is a common feature in bioactive molecules and could influence the compound's biological activity .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The 2,2-difluorobenzodioxole moiety, a structural component of (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine, has been recognized for its potential in medicinal chemistry as a metabolically stable derivative of the benzodioxole fragment. For instance, it's been utilized in the synthesis of novel compounds like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, which offers further functionalization opportunities through cross-coupling reactions due to the presence of a chlorine atom (Catalani, Paio, & Perugini, 2010). The compound has also found application in the synthesis of various cyclic amine derivatives through alkylation processes catalyzed by Ru(II) complexes (Doğan Ulu, Gürbüz, & Özdemir, 2017).

Photophysical and Electrochemical Properties

Derivatives of pyrrolidine have been synthesized and analyzed for their optical and electrochemical properties, showcasing their potential in the development of materials with specific photophysical attributes. For instance, nitrobenzoyl pyrrole derivatives have been investigated for their conducting and electrochromic properties, presenting opportunities in material science for applications requiring specific electrical conductivity or color-changing characteristics (Coelho, Nascimento, Ribeiro, & Navarro, 2014).

Catalysis and Synthesis Enhancement

The structure of (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine and its derivatives has also been instrumental in catalytic processes. Notably, in the realm of organic synthesis, these compounds have been used to facilitate various chemical reactions, including those leading to the formation of biologically relevant structures and the enhancement of reaction efficiency and specificity (Mitra et al., 2019).

properties

IUPAC Name

(2S)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-11(13)15-9-5-1-3-7(10(9)16-11)8-4-2-6-14-8/h1,3,5,8,14H,2,4,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZTWMGNTAHDEN-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C3C(=CC=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=C3C(=CC=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine

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